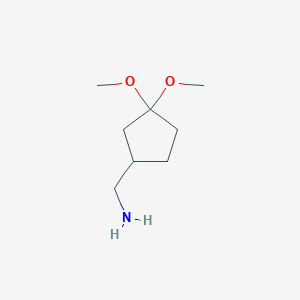![molecular formula C14H21NO4 B13563465 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid](/img/structure/B13563465.png)
3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions
Métodos De Preparación
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid typically involves the following steps:
Protection of the amine group: The amine group of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the prop-2-ynoic acid moiety:
Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably .
Análisis De Reacciones Químicas
3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The BOC group can be selectively cleaved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can be used in peptide synthesis, where it reacts with amino acids to form dipeptides.
Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, and various acids for deprotection . Major products formed from these reactions include the deprotected amine and various peptide derivatives .
Aplicaciones Científicas De Investigación
3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid involves the protection and deprotection of the amine group. The BOC group is added to the amine under basic conditions and can be removed using strong acids . This process allows for the selective modification of the compound, enabling its use in various synthetic applications .
Comparación Con Compuestos Similares
Similar compounds include other BOC-protected amino acids and piperidine derivatives. These compounds share the common feature of having a BOC protecting group, which provides stability and selectivity in synthetic reactions . 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid is unique due to its specific structure and the presence of the prop-2-ynoic acid moiety, which offers additional reactivity and versatility in synthetic applications .
Similar compounds include:
BOC-protected glycine: Used in peptide synthesis.
BOC-protected alanine: Another common building block in organic synthesis.
BOC-protected piperidine derivatives: Used in the synthesis of various pharmaceuticals and specialty chemicals.
Propiedades
Fórmula molecular |
C14H21NO4 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
3-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-9-7-14(4,8-10-15)6-5-11(16)17/h7-10H2,1-4H3,(H,16,17) |
Clave InChI |
LUUKOCDLAYZXDD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13563398.png)
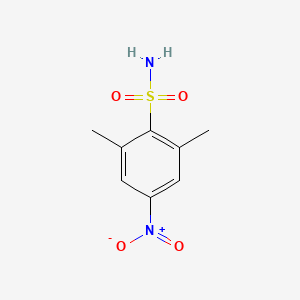
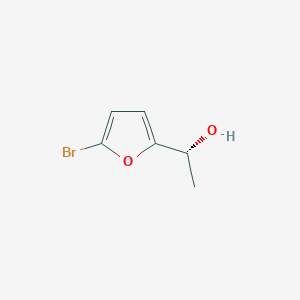
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid](/img/structure/B13563415.png)
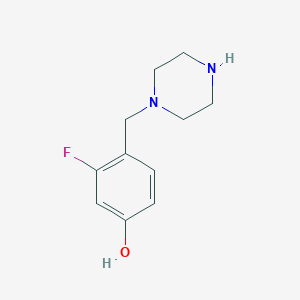
![6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride](/img/structure/B13563426.png)
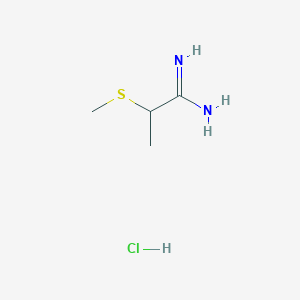
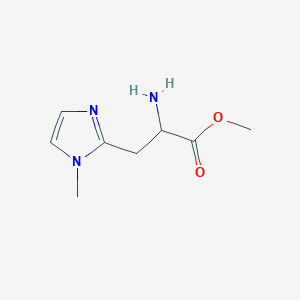
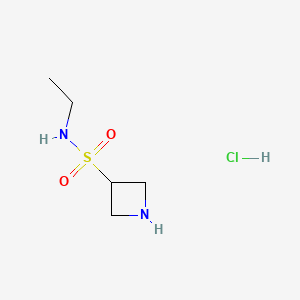
![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)
![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)
